molecular formula C17H19N3O2 B2787352 3-((5-methylpyridin-2-yl)oxy)-N-phenylpyrrolidine-1-carboxamide CAS No. 1903475-44-4

3-((5-methylpyridin-2-yl)oxy)-N-phenylpyrrolidine-1-carboxamide

Cat. No.: B2787352
CAS No.: 1903475-44-4
M. Wt: 297.358
InChI Key: UAPCKGVZATXZGT-UHFFFAOYSA-N
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Description

3-((5-methylpyridin-2-yl)oxy)-N-phenylpyrrolidine-1-carboxamide is a sophisticated small molecule of significant interest in medicinal chemistry and preclinical research, particularly in the development of novel neurotherapeutics. Its structure incorporates a pyrrolidine carboxamide core, a motif prevalent in pharmacologically active compounds. The molecule is designed for research applications only and is not intended for diagnostic or therapeutic use. The structural architecture of this compound, which features a pyrrolidine ring linked to a 5-methylpyridin-2-yl group via an ether oxygen and a phenylcarboxamide, suggests potential for interaction with central nervous system (CNS) targets . Contemporary drug discovery efforts are increasingly focused on such multi-pharmacology agents. For instance, related chemical scaffolds incorporating substituted pyrrolidine and pyridine moieties have been identified as dual-target ligands acting as mu opioid receptor (MOR) agonists and dopamine D3 receptor (D3R) antagonists/partial agonists . This innovative approach aims to merge potent analgesic effects through MOR engagement with a potentially reduced misuse liability via D3R antagonism, representing a promising strategy for developing safer analgesics amid the ongoing opioid crisis . Furthermore, the presence of the pyridine ring, a privileged scaffold in drug discovery, significantly enhances the physicochemical and pharmacokinetic properties of bioactive molecules, often improving metabolic stability, bioavailability, and blood-brain barrier (BBB) permeability . Researchers can utilize this high-purity compound to investigate its specific binding affinity and functional efficacy at various biological targets, to explore its potential in models of pain, substance use disorders, and other neurological conditions, and to conduct structure-activity relationship (SAR) studies to optimize lead compounds for enhanced potency and selectivity.

Properties

IUPAC Name

3-(5-methylpyridin-2-yl)oxy-N-phenylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-13-7-8-16(18-11-13)22-15-9-10-20(12-15)17(21)19-14-5-3-2-4-6-14/h2-8,11,15H,9-10,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAPCKGVZATXZGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)OC2CCN(C2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-methylpyridin-2-yl)oxy)-N-phenylpyrrolidine-1-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-((5-methylpyridin-2-yl)oxy)-N-phenylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents onto the pyrrolidine or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halides or organometallic compounds can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3-((5-methylpyridin-2-yl)oxy)-N-phenylpyrrolidine-1-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: This compound may serve as a ligand in biochemical assays or as a probe in molecular biology studies.

    Industry: It can be utilized in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which 3-((5-methylpyridin-2-yl)oxy)-N-phenylpyrrolidine-1-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Variations

The compound shares structural motifs with other pyrrolidine/piperidine carboxamides and pyridinyloxy derivatives. Below is a detailed comparison with two closely related analogs:

Compound A : N-{(1S,2S)-2-(3-Cyanophenyl)-3-[4-(2-[18F]fluoroethoxy)phenyl]-1-methylpropyl}-2-methyl-2-[(5-methylpyridin-2-yl)oxy]propanamide
  • Core Structure : Propanamide backbone with a substituted pyrrolidine-like side chain.
  • Key Substituents :
    • 5-Methylpyridin-2-yloxy group (shared with the target compound).
    • Fluorine-18 radiolabel for positron emission tomography (PET) imaging.
  • Therapeutic Target: Cannabinoid-1 (CB1) receptor tracer .
  • Key Difference : The propanamide backbone and fluorine-18 label distinguish it from the target compound’s pyrrolidine-carboxamide structure.
Compound B : N-(3-Pyridazinyl)-4-(3-[5-Trifluoromethyl-2-Pyridinyloxy]benzylidene)piperidine-1-carboxamide
  • Core Structure : Piperidine carboxamide with a benzylidene linker.
  • Key Substituents :
    • 5-Trifluoromethylpyridin-2-yloxy group (vs. 5-methyl in the target compound).
    • Pyridazinyl carboxamide (vs. phenyl in the target compound).
  • Therapeutic Target: Not explicitly stated, but the trifluoromethyl group suggests enhanced metabolic stability and lipophilicity .
  • Key Difference : Piperidine ring and benzylidene spacer alter conformational flexibility compared to the target’s pyrrolidine core.

Structural and Functional Implications

Parameter Target Compound Compound A Compound B
Core Structure Pyrrolidine carboxamide Propanamide with pyrrolidine-like chain Piperidine carboxamide with benzylidene linker
Pyridine Substituent 5-Methylpyridin-2-yloxy 5-Methylpyridin-2-yloxy 5-Trifluoromethylpyridin-2-yloxy
Carboxamide Group N-Phenyl N-Alkyl (fluorinated side chain) N-Pyridazinyl
Molecular Weight ~327 g/mol (estimated) ~532 g/mol (exact) ~515 g/mol (exact)
Therapeutic Relevance Hypothetical CNS targets (e.g., GPCRs) CB1 receptor imaging agent Undisclosed (structural focus on stability)
Key Observations:

Pyridine Substituents :

  • The 5-methyl group in the target compound and Compound A may favor moderate lipophilicity and receptor binding, whereas Compound B’s trifluoromethyl group enhances electron-withdrawing effects and metabolic resistance .

Carboxamide Diversity :

  • The N-phenyl group in the target compound may engage in π-π stacking with aromatic residues in protein binding pockets, contrasting with Compound B’s pyridazinyl group, which could participate in hydrogen bonding.

Pharmacokinetic and Pharmacodynamic Considerations

  • Lipophilicity : Compound B’s trifluoromethyl group likely increases logP compared to the target compound’s methyl group, affecting blood-brain barrier permeability.
  • Metabolic Stability : The target compound’s lack of fluorinated or electron-deficient groups may render it more susceptible to oxidative metabolism than Compound A or B.
  • propanamide backbone may alter binding kinetics .

Biological Activity

3-((5-methylpyridin-2-yl)oxy)-N-phenylpyrrolidine-1-carboxamide is a synthetic organic compound that exhibits significant biological activity. Its unique structure, characterized by a pyrrolidine ring, a phenyl group, and a pyridine moiety, positions it as a promising candidate for various pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

The compound has the following chemical structure:

  • Molecular Formula: C16H18N2O2
  • Molecular Weight: 270.33 g/mol
  • CAS Number: 1903475-44-4

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including receptors and enzymes involved in various signaling pathways. The compound may act as a ligand in biochemical assays or as a probe in molecular biology studies, influencing pathways related to neuroprotection, anti-inflammatory responses, and potential anticancer effects.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Type Description
NeuroprotectiveExhibits protective effects against neuronal injury in models of ischemia.
AntioxidantDemonstrates free radical scavenging activity, potentially mitigating oxidative stress.
AnticancerMay inhibit cancer cell proliferation through modulation of signaling pathways.
Anti-inflammatoryReduces inflammation markers in various in vitro models.

Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in an oxygen-glucose deprivation/reoxygenation (OGD/R) model using SH-SY5Y cells. The results indicated that the compound significantly reduced cell death and improved cell viability compared to untreated controls. The mechanism was linked to its antioxidant properties, which helped mitigate oxidative stress induced by OGD/R conditions.

Antioxidant Activity

In vitro assays demonstrated that the compound exhibited strong antioxidant capabilities, particularly in DPPH and ABTS radical scavenging assays. These findings suggest that this compound could be beneficial in conditions characterized by oxidative stress.

Anticancer Potential

Research has shown that this compound may inhibit the proliferation of various cancer cell lines. In one study, it was found to induce apoptosis in breast cancer cells through the activation of caspase pathways. Furthermore, it demonstrated synergistic effects when combined with conventional chemotherapeutic agents.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other pyrrolidine derivatives:

Compound Activity Mechanism
3-(3-Methylthiophen-2-yl)-pyrrolidineAnticonvulsantInhibition of sodium channels
N-(4-Methoxyphenyl)pyrrolidineAnalgesicModulation of pain pathways
3-(Trifluoromethyl)pyridin-4-ylmethanolAntioxidantFree radical scavenging

Q & A

Q. What are the key synthetic pathways for 3-((5-methylpyridin-2-yl)oxy)-N-phenylpyrrolidine-1-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves sequential coupling of the pyrrolidine carboxamide core with substituted pyridinyl and phenyl groups. Key steps include nucleophilic aromatic substitution (e.g., for oxy-group attachment) and carboxamide formation via coupling reagents like EDCI or HOBt. Optimization requires precise temperature control (e.g., 0–5°C for sensitive intermediates), solvent selection (e.g., DMF for polar intermediates), and purification via HPLC or column chromatography to achieve >95% purity .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

Use a combination of NMR spectroscopy (¹H/¹³C for functional group verification), mass spectrometry (HRMS for molecular weight confirmation), and FT-IR (to identify carbonyl and amide stretches). X-ray crystallography may resolve stereochemistry if crystals are obtainable. Purity should be validated via HPLC with a C18 column and UV detection at 254 nm .

Q. What initial biological assays are recommended to screen for activity?

Start with enzyme inhibition assays (e.g., kinase or protease targets) at 1–100 µM concentrations, using fluorogenic substrates. Parallel cell viability assays (e.g., MTT or ATP-luciferase) in cancer or primary cell lines can assess cytotoxicity. Dose-response curves (IC₅₀) and selectivity indices against related enzymes or cell types are critical .

Advanced Research Questions

Q. How can contradictory results in biological activity between in vitro and cellular assays be resolved?

Discrepancies may arise from poor membrane permeability, metabolic instability, or off-target effects. Address this by:

  • Measuring cellular uptake via LC-MS/MS.
  • Performing stability assays in serum or liver microsomes.
  • Using knockout cell lines or silencing RNA to confirm target specificity. Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. functional cellular readouts) .

Q. What strategies are effective for improving the metabolic stability of this compound?

  • Structure-activity relationship (SAR) studies : Modify the pyridinyl or phenyl substituents to block cytochrome P450 oxidation (e.g., introduce electron-withdrawing groups).
  • Prodrug approaches : Mask polar groups (e.g., esterification of amides) to enhance bioavailability.
  • Isotope labeling : Use deuterium at metabolic hotspots to slow degradation .

Q. How can computational methods aid in elucidating the compound’s mechanism of action?

  • Perform molecular docking (AutoDock Vina, Schrödinger) to predict binding poses with target proteins.
  • Run MD simulations (GROMACS) to assess binding stability and conformational changes.
  • Use QSAR models to correlate structural features with activity data from analogues (e.g., substituent effects on potency) .

Q. What experimental designs are optimal for resolving synthetic challenges in scale-up?

  • DoE (Design of Experiments) : Systematically vary parameters (temperature, solvent ratio, catalyst loading) to identify critical process variables.
  • Flow chemistry : Implement continuous reactors for exothermic or air-sensitive steps.
  • In-line analytics : Use PAT (Process Analytical Technology) like ReactIR to monitor intermediates in real time .

Data Analysis and Interpretation

Q. How should researchers address variability in enzymatic assay data?

  • Normalize activity to positive/negative controls in each plate.
  • Apply Grubbs’ test to remove outliers.
  • Use nonlinear regression (e.g., GraphPad Prism) for robust IC₅₀ determination. Replicate experiments ≥3 times .

Q. What analytical approaches validate target engagement in cellular models?

  • CETSA (Cellular Thermal Shift Assay) : Detect ligand-induced protein stabilization via Western blot or MS.
  • BRET/FRET : Monitor real-time interactions in live cells.
  • Pull-down assays with biotinylated probes and streptavidin beads .

Structural and Functional Insights

Q. How does the compound’s stereochemistry influence its activity?

Q. What functional groups are critical for activity, and how can they be modified?

  • Pyrrolidine carboxamide : Essential for target binding; substitutions here often reduce potency.
  • 5-Methylpyridinyloxy group : Modulates solubility and metabolic stability. Replace with bioisosteres (e.g., pyrimidine) to explore SAR.
  • N-Phenyl group : Hydrophobic interactions drive affinity; fluorination can enhance membrane permeability .

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